1,4-Bis(2,3-dihydroxypropylamino)anthraquinone
Description
Properties
IUPAC Name |
1,4-bis(2,3-dihydroxypropylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-9-11(25)7-21-15-5-6-16(22-8-12(26)10-24)18-17(15)19(27)13-3-1-2-4-14(13)20(18)28/h1-6,11-12,21-26H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZDXHBYRTSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCC(CO)O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879813 | |
| Record name | HC Blue 14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99788-75-7 | |
| Record name | HC Blue 14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99788-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Blue No. 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099788757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Blue 14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(2,3-dihydroxypropylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HC BLUE NO. 14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVQ553995F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Preparation Methods
The synthesis of 1,4-bis(2,3-dihydroxypropylamino)anthraquinone generally follows a reductive amination and substitution pathway starting from 1,4-dihydroxyanthraquinone (quinizarin) or its reduced derivatives. Two principal approaches are documented:
Reductive Amination via 1,4,5,8-Tetrahydroanthraquinone Intermediate
This method is described in European Patent EP0505528A1 and involves the following key steps:
Step 1: Reduction of 1,4-dihydroxyanthraquinone
Quinizarin (1,4-dihydroxyanthraquinone) is dissolved in an alkaline aqueous solution (e.g., 5% sodium hydroxide). It is then reduced to 1,4,5,8-tetrahydroanthraquinone using a reducing agent such as sodium dithionite.Step 2: Nucleophilic substitution with 3-aminopropane-1,2-diol
The tetrahydroanthraquinone intermediate is reacted with 3-aminopropane-1,2-diol (which introduces the 2,3-dihydroxypropylamino groups) in aqueous solution under an inert atmosphere (nitrogen) at elevated temperature (~100 °C) for about 8 hours.Step 3: Reoxidation of the quinone system
Oxygen is bubbled through the reaction mixture for several hours (e.g., 3 hours) to reoxidize the anthraquinone core, regenerating the quinone system and yielding the target compound.Step 4: Isolation and purification
The product is filtered, washed (e.g., with acetone), and dried to obtain deep blue crystals.
This method is notable for producing a compound with good water solubility and physiological compatibility, suitable for hair dye applications.
Synthesis via Monoamino-Monotosyl-Anthraquinone Intermediates
A more general and versatile approach to 1,4-diaminoanthraquinones, including the target compound, is described in US Patent US4661293A. This method involves:
Step 1: Preparation of 1,4-ditosylanthraquinone
Starting from quinizarin, the hydroxyl groups at positions 1 and 4 are converted into tosylate groups using p-toluenesulfonyl chloride in the presence of triethylamine and an organic solvent such as methylene chloride. This intermediate is stable and can be stored for extended periods.Step 2: Selective substitution to form monoamino-monotosyl-anthraquinone
React 1,4-ditosylanthraquinone with a primary or secondary aliphatic amine (e.g., 3-aminopropane-1,2-diol or similar) in an organic solvent (methylene chloride or higher dielectric solvents like DMSO or DMF depending on amine type) at mild temperatures (up to 50 °C for aliphatic amines, higher for aromatic amines). This reaction selectively replaces one tosyl group with an aminoalkyl group, yielding a monoamino-monotosyl intermediate.Step 3: Conversion to 1,4-diaminoanthraquinone
The monoamino-monotosyl intermediate is then reacted with an excess of the desired amine (e.g., 3-aminopropane-1,2-diol) in a solvent like pyridine or DMSO at elevated temperatures (up to 180 °C for aromatic amines, ~100 °C for aliphatic amines). This step replaces the remaining tosyl group with the aminoalkyl substituent, yielding the symmetrical or unsymmetrical 1,4-diaminoanthraquinone derivative.Step 4: Purification
The product is purified by solvent extraction, silica gel chromatography, alumina column chromatography, or preparative thin layer chromatography (TLC), followed by recrystallization from ethanol/water mixtures.
This method allows for the synthesis of symmetrical or unsymmetrical 1,4-diaminoanthraquinones with various substituents, including the 2,3-dihydroxypropylamino groups of interest.
Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1. Tosylation | p-Toluenesulfonyl chloride, triethylamine | Methylene chloride | Room temp or reflux 40 °C | Few hours | Forms 1,4-ditosylanthraquinone |
| 2. Mono-substitution | Primary/secondary amine (e.g., 3-aminopropane-1,2-diol) | Methylene chloride, DMSO, or DMF | ≤50 °C (aliphatic), higher for aromatic | 5-24 hours | Forms monoamino-monotosyl intermediate |
| 3. Second substitution | Excess amine (e.g., 3-aminopropane-1,2-diol) | Pyridine, DMSO | 100-180 °C | 3-24 hours | Forms 1,4-diaminoanthraquinone |
| 4. Purification | Extraction, chromatography, recrystallization | Ethanol/water | Cooling | Variable | Achieves high purity |
Comparative Notes on Methods
| Feature | Reductive Amination Method (EP0505528A1) | Tosyl Intermediate Method (US4661293A) |
|---|---|---|
| Starting material | 1,4-Dihydroxyanthraquinone (quinizarin) | Quinizarin converted to 1,4-ditosylanthraquinone |
| Key intermediate | 1,4,5,8-Tetrahydroanthraquinone | Monoamino-monotosyl-anthraquinone |
| Reaction medium | Aqueous alkaline solution | Organic solvents (methylene chloride, DMSO) |
| Temperature | ~100 °C under N2 for substitution | Mild to moderate (room temp to 180 °C) |
| Yield | Approx. 47% | Up to 76-91% for intermediates; final yields vary |
| Purification | Filtration, washing with acetone | Chromatography, recrystallization |
| Flexibility | Limited to symmetrical substitutions | Allows symmetrical and unsymmetrical derivatives |
Research Findings and Data
The reductive amination method yields the target compound as deep blue crystals with a melting point around 220 °C and a yield of approximately 47%.
The tosyl intermediate method allows isolation of key intermediates with yields ranging from 67% to 91%, and final 1,4-diaminoanthraquinones with yields up to 90% depending on amines used.
Purity of commercially relevant batches of this compound (e.g., trade name Imexine BJ) is typically around 94.6% by HPLC and 97.3% by potentiometric titration of amino functions.
Toxicological evaluations confirm good physiological compatibility, making the compound suitable for cosmetic use.
Summary Table of Key Preparation Parameters
| Parameter | Reductive Amination Method | Tosyl Intermediate Method |
|---|---|---|
| Starting material | Quinizarin | Quinizarin → 1,4-ditosylanthraquinone |
| Reducing agent | Sodium dithionite | Not applicable |
| Amino substituent source | 3-Aminopropane-1,2-diol | 3-Aminopropane-1,2-diol or other amines |
| Solvent | Aqueous NaOH solution | Methylene chloride, DMSO, pyridine |
| Temperature | 100 °C (substitution), reoxidation with O2 | 20-180 °C depending on step |
| Reaction time | 8 hours (substitution) + 3 hours (oxidation) | 5-24 hours per substitution step |
| Yield (%) | ~47 | 67-91 (intermediates), up to 90 (final) |
| Purification | Filtration, washing with acetone | Chromatography, recrystallization |
| Product form | Deep blue crystals | Crystalline solid |
Chemical Reactions Analysis
1,4-Bis(2,3-dihydroxypropylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol, methanol, or dichloromethane.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that anthraquinone derivatives, including 1,4-Bis(2,3-dihydroxypropylamino)anthraquinone, exhibit cytotoxicity against various cancer cell lines. Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in specific types of cancer cells .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can disrupt cellular functions and promote cell death.
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induced apoptosis through the intrinsic pathway.
Dyeing Applications
- Dye Production : The compound is also recognized for its chromophoric properties, making it suitable for use in dye production. It can be employed as a direct dye in textile applications due to its ability to impart vibrant colors on various fabrics .
- Hair Dyeing : In cosmetic formulations, this compound has been explored as a component in hair dye products due to its stability and colorfastness properties .
- Antimicrobial Properties : Beyond its anticancer potential, this compound has been studied for its antimicrobial activities against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1,4-Bis(2,3-dihydroxypropylamino)anthraquinone involves its interaction with molecular targets such as kinases, topoisomerases, and other cellular proteins. The compound can inhibit the activity of these proteins, leading to the disruption of cellular processes essential for cancer cell viability . Additionally, its redox properties enable it to participate in electron transfer reactions, making it useful in energy storage applications .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position and Chromatographic Behavior
The positional isomerism of aminoalkyl substituents significantly impacts chromatographic retention times. For example:
- 1,2-DMAQ (1,2-bis(dimethylamino)anthraquinone) co-elutes with DMAQ (a harvestman-derived compound) at a retention index (RI) of 2,277, while 2,3-DMAQ shows a distinct RI of 2,316. This highlights the critical role of substituent orientation in analytical identification .
- 1,4-Bis(isopropylamino)anthraquinone (CAS: 14233-37-5) and 1,4-bis(butylamino)anthraquinone (CAS: 17354-14-2) exhibit distinct retention profiles in HPLC due to their bulkier alkyl chains compared to the dihydroxypropyl groups in the target compound .
Table 1: Chromatographic Properties of Anthraquinone Derivatives
| Compound | Substituents | Retention Index (RI) | Key Application |
|---|---|---|---|
| 1,4-Bis(2,3-dihydroxypropylamino)anthraquinone | 1,4-(2,3-dihydroxypropylamino) | Not reported | Cosmetics, dyes |
| 1,2-DMAQ | 1,2-(dimethylamino) | 2,277 | Evolutionary studies |
| 2,3-DMAQ | 2,3-(dimethylamino) | 2,318 | Reference standard |
| 1,4-Bis(butylamino)anthraquinone | 1,4-(butylamino) | Custom HPLC conditions | Industrial intermediates |
Electronic and Orbital Properties
The electronic behavior of anthraquinones is influenced by substituent electron-donating/withdrawing effects and π-system extensions:
- Phenalenone and anthraquinone exhibit similar LUMO coefficients at carbonyl carbons, but core extension (e.g., in acene quinones) increases the $ c{1,4}/c{1,2} $ ratio, altering regioselectivity in reactions .
- This compound likely has enhanced electron density at the 1,4-positions due to the hydroxyl groups, which may improve its redox activity compared to non-hydroxylated analogs like 1,4-bis(isopropylamino)anthraquinone .
Biological Activity
1,4-Bis(2,3-dihydroxypropylamino)anthraquinone is a synthetic anthraquinone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which consists of an anthraquinone core with two dihydroxypropylamino substituents. The biological activity of this compound is primarily linked to its interaction with various biomolecular targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its solubility and reactivity, which are critical for its biological functions. The presence of hydroxyl groups enhances its potential for hydrogen bonding with biological macromolecules.
The mechanism of action for this compound involves several pathways:
- Intercalation : The planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Upon activation by light or other stimuli, it may generate ROS, leading to oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
Anticancer Activity
Research has indicated that anthraquinone derivatives exhibit significant anticancer properties. A study evaluating various anthraquinone compounds demonstrated that this compound shows promising cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Apoptosis |
| This compound | HeLa (Cervical) | 15.0 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Cytotoxicity in Cancer Cells : A case study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent increase in cytotoxicity. Flow cytometry analysis revealed significant apoptosis at higher concentrations.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively compared to standard antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and potential interactions with biological targets.
- Alkyl Chain Length : Variations in the alkyl chain length of the amino substituents can significantly affect the biological activity.
This relationship is essential for guiding future modifications aimed at enhancing potency and selectivity.
Q & A
Q. How is 1,4-Bis(2,3-dihydroxypropylamino)anthraquinone synthesized and characterized?
Methodological Answer: The compound is synthesized via a two-step process:
Amination of 1,4-dichloroanthraquinone : Reacting 1,4-dichloroanthraquinone with excess 2,3-dihydroxypropylamine under alkaline conditions (e.g., KOH/ethanol) at 80–100°C for 12–24 hours.
Purification : Crude product is purified via column chromatography (silica gel, dichloromethane/methanol eluent) or recrystallization from ethanol/water mixtures.
Characterization :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and hydroxyl/amine group integration .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 354.40 [M+H]) validate molecular weight .
Q. What spectroscopic techniques are critical for structural elucidation of anthraquinone derivatives?
Methodological Answer:
- UV-Vis Spectroscopy : Identifies π→π* transitions in the anthraquinone core (absorption bands ~250–300 nm and ~400–500 nm) .
- Infrared (IR) Spectroscopy : Detects hydroxyl (-OH, ~3200–3400 cm) and amine (-NH, ~3300 cm) stretches .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C–N bond lengths ~1.45 Å in aminoanthraquinones) for precise structural confirmation .
Advanced Research Questions
Q. How can researchers evaluate the antifungal and antibiofilm activity of this compound?
Methodological Answer:
- Biofilm Inhibition Assays :
- Crystal Violet Staining : Quantify biofilm biomass after 24–48 hours of incubation with Candida spp. .
- XTT Reduction Assay : Measure metabolic activity of biofilm cells using 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) to assess viability .
- Hyphal Transition Inhibition : Monitor morphological changes in Candida albicans using microscopy and hyphal-specific gene expression analysis (e.g., ALS3, HWP1) .
Q. What computational strategies predict the electronic properties of this compound?
Methodological Answer:
Q. How is in vitro toxicity assessed for regulatory compliance?
Methodological Answer:
- OECD Guideline 473 :
- Chromosomal Aberration Test : Expose Chinese hamster lung (CHL/IU) cells to 0.1–50 µg/mL of the compound for 24–48 hours. Score metaphase cells for aberrations (e.g., gaps, breaks) .
- GLP Compliance : Ensure studies follow Good Laboratory Practices, including positive controls (e.g., mitomycin C) and statistical validation (p<0.05) .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Reproducibility : Repeat assays across independent labs with standardized protocols (e.g., CLSI M27 for antifungals).
- Structural Analog Comparison : Test derivatives (e.g., 1,4-Bis(isopropylamino)anthraquinone) to isolate substituent-specific effects .
- Meta-Analysis : Pool data from multiple studies (e.g., antitumor activity in murine models) using random-effects models to account for variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
